4-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole

Description

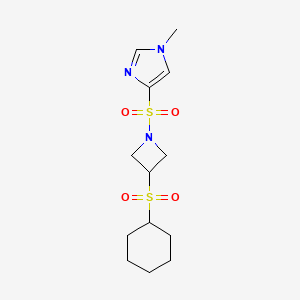

4-((3-(Cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole is a sulfonamide-containing imidazole derivative. Its structure features a 1-methylimidazole core functionalized with a bis-sulfonylated azetidine moiety, where one sulfonyl group is substituted with a cyclohexyl ring.

Properties

IUPAC Name |

4-(3-cyclohexylsulfonylazetidin-1-yl)sulfonyl-1-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4S2/c1-15-9-13(14-10-15)22(19,20)16-7-12(8-16)21(17,18)11-5-3-2-4-6-11/h9-12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDKNLZZCPDIFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with enzymes such as acid maltase (also known as alpha-1,4-glucosidase) and 3 beta-hydroxysteroid dehydrogenase/delta 5->4-isomerase type 1.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a mechanism involving nucleophilic substitution.

Biochemical Pathways

Given its potential interaction with enzymes such as acid maltase and 3 beta-hydroxysteroid dehydrogenase, it may influence carbohydrate metabolism and steroid hormone synthesis.

Biological Activity

The compound 4-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound features an imidazole ring, which is known for its diverse biological properties. The presence of the cyclohexylsulfonyl and azetidine moieties may enhance its interaction with biological targets.

The mechanism of action of this compound likely involves its interaction with specific enzymes or receptors, leading to modulation of biological pathways. The sulfonyl group can facilitate hydrogen bonding and enhance binding affinity, while the azetidine ring may contribute to covalent interactions with nucleophilic sites on proteins .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The following table summarizes the antimicrobial activity of related imidazole compounds:

| Compound | Zone of Inhibition (mm) | Bacteria |

|---|---|---|

| Compound A | 28 | E. coli |

| Compound B | 32 | P. aeruginosa |

| Compound C | 31 | B. subtilis |

| Reference Drug (Ciprofloxacin) | 18 (12.5 µg/mL) | Various |

Antitumor Activity

Imidazole derivatives have also been studied for their antitumor properties. For example, certain analogues have shown promising results in inhibiting cancer cell growth in vitro and in vivo models . The compound's structural features may enable it to interfere with cancer cell signaling pathways.

Anti-inflammatory Effects

Imidazole compounds are noted for their anti-inflammatory activities. Research suggests that they can inhibit pro-inflammatory cytokines and modulate immune responses, which may be beneficial in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of various imidazole derivatives, including those similar to our compound. Results indicated that specific substitutions on the imidazole ring enhanced activity against resistant bacterial strains .

- Cancer Cell Line Studies : In another investigation, derivatives were tested against human cancer cell lines, revealing IC50 values that suggest potential for further development as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylated Imidazole Derivatives

- Example: 2-(((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole () Structural Similarity: Contains a sulfinyl group attached to a benzimidazole core. Key Difference: The target compound features a sulfonyl group and an azetidine ring, whereas this analog uses a sulfinyl group and a pyridine-phenoxy system. Sulfonyl groups generally enhance metabolic stability compared to sulfinyl groups. Synthesis: Purified via alumina column chromatography (CH2Cl2/MeOH), similar to sulfonamide purification methods.

Triazole-Imidazole Hybrids

- Example : 3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1, )

- Structural Similarity : Combines imidazole with triazole rings, emphasizing heterocyclic diversity.

- Key Difference : The target compound lacks triazole motifs but incorporates a sulfonylated azetidine, which may confer distinct steric and electronic properties.

Sulfonamide Bioisosteres

- Example : 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives ()

- Structural Similarity : Includes a sulfonyl group on an imidazole scaffold.

- Key Difference : The hydrosulfonyl group in these derivatives contrasts with the cyclohexylsulfonyl group in the target compound, impacting lipophilicity and target binding.

Imidazole-Aromatic Hybrids

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.